molecular formula C8H11FN2O B14074912 3-(5-Fluoropyrimidin-4-yl)butan-2-ol CAS No. 1093758-88-3

3-(5-Fluoropyrimidin-4-yl)butan-2-ol

Cat. No.: B14074912
CAS No.: 1093758-88-3
M. Wt: 170.18 g/mol
InChI Key: WADNCTPAGJLTDQ-UHFFFAOYSA-N
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Description

3-(5-Fluoropyrimidin-4-yl)butan-2-ol is a chemical compound with the molecular formula C8H11FN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyrimidin-4-yl)butan-2-ol typically involves the reaction of 5-fluoropyrimidine with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyrimidin-4-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoropyrimidin-4-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antiviral agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyrimidin-4-yl)butan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes critical for cell wall synthesis, thereby exerting antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyrimidin-4-yl)butan-2-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its fluorine atom can enhance its binding affinity to certain biological targets, making it a valuable compound in drug design .

Properties

CAS No.

1093758-88-3

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

3-(5-fluoropyrimidin-4-yl)butan-2-ol

InChI

InChI=1S/C8H11FN2O/c1-5(6(2)12)8-7(9)3-10-4-11-8/h3-6,12H,1-2H3

InChI Key

WADNCTPAGJLTDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1F)C(C)O

Origin of Product

United States

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